molecular formula C13H13NO5S B11694508 5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione

5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione

Cat. No.: B11694508
M. Wt: 295.31 g/mol
InChI Key: QDFOIPGNWHJEBT-POHAHGRESA-N
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Description

5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring fused with a benzylidene moiety substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione typically involves the reaction of α-cyano-3,4,5-trimethoxy cinnamonitrile or ethyl-α-cyano-3,4,5-trimethoxy cinnamate with 2-imino-4-oxo-2-thiazolidine . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product. The reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the benzylidene moiety can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxy-benzylidene)-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes . This property is crucial for its antimicrobial activity, as it can disrupt essential metal-dependent processes in microbial cells. Additionally, the compound’s ability to undergo redox reactions contributes to its biological activity by generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4,5-Trimethoxy-benzylidene)-thiazolidine-2,4-dione is unique due to its thiazolidine ring, which imparts distinct chemical and biological properties The presence of the thiazolidine ring enhances its ability to form stable complexes with metal ions, contributing to its antimicrobial activity

Properties

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

(5Z)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H13NO5S/c1-17-8-4-7(5-9(18-2)11(8)19-3)6-10-12(15)14-13(16)20-10/h4-6H,1-3H3,(H,14,15,16)/b10-6-

InChI Key

QDFOIPGNWHJEBT-POHAHGRESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=O)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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